molecular formula C20H19N3O5 B7709503 Ethyl 4-{2-[2-(3-methyl-1,2,4-oxadiazol-5-YL)phenoxy]acetamido}benzoate

Ethyl 4-{2-[2-(3-methyl-1,2,4-oxadiazol-5-YL)phenoxy]acetamido}benzoate

Cat. No.: B7709503
M. Wt: 381.4 g/mol
InChI Key: ZAAJFFKOHGTERF-UHFFFAOYSA-N
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Description

Ethyl 4-{2-[2-(3-methyl-1,2,4-oxadiazol-5-YL)phenoxy]acetamido}benzoate is a complex organic compound that features a 1,2,4-oxadiazole ring, a phenoxy group, and an acetamido group

Preparation Methods

The synthesis of Ethyl 4-{2-[2-(3-methyl-1,2,4-oxadiazol-5-YL)phenoxy]acetamido}benzoate typically involves multiple steps:

    Formation of the 1,2,4-oxadiazole ring: This can be achieved by reacting amidoximes with carboxylic acids or their derivatives in the presence of dehydrating agents.

    Attachment of the phenoxy group: This step involves the nucleophilic substitution reaction where the phenoxy group is introduced to the oxadiazole ring.

    Formation of the acetamido linkage: This is typically done by reacting the intermediate with acetic anhydride or acetyl chloride.

    Esterification: The final step involves esterification to introduce the ethyl ester group.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions.

Chemical Reactions Analysis

Ethyl 4-{2-[2-(3-methyl-1,2,4-oxadiazol-5-YL)phenoxy]acetamido}benzoate can undergo various chemical reactions:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting the oxadiazole ring to other functional groups.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions.

Scientific Research Applications

Ethyl 4-{2-[2-(3-methyl-1,2,4-oxadiazol-5-YL)phenoxy]acetamido}benzoate has several scientific research applications:

    Medicinal Chemistry: The compound’s structure suggests potential pharmacological activities, such as antimicrobial, anti-inflammatory, or anticancer properties.

    Organic Synthesis: It can be used as an intermediate in the synthesis of more complex molecules, serving as a building block for various organic reactions.

    Materials Science: The compound may be explored for its potential use in the development of new materials, such as polymers or coatings, due to its unique structural features.

Mechanism of Action

The mechanism of action of Ethyl 4-{2-[2-(3-methyl-1,2,4-oxadiazol-5-YL)phenoxy]acetamido}benzoate depends on its specific application:

    Pharmacological Effects: The compound may interact with specific molecular targets, such as enzymes or receptors, leading to inhibition or activation of biological pathways. The oxadiazole ring is known to interact with various biological targets, potentially disrupting microbial cell walls or modulating inflammatory responses.

    Chemical Reactions: In organic synthesis, the compound’s functional groups can participate in various reactions, facilitating the formation of new bonds and structures.

Comparison with Similar Compounds

Ethyl 4-{2-[2-(3-methyl-1,2,4-oxadiazol-5-YL)phenoxy]acetamido}benzoate can be compared with other similar compounds:

    Ethyl 4-{2-[2-(1,2,4-oxadiazol-5-YL)phenoxy]acetamido}benzoate: This compound lacks the methyl group on the oxadiazole ring, which may affect its reactivity and biological activity.

    Ethyl 4-{2-[2-(3-methyl-1,2,4-thiadiazol-5-YL)phenoxy]acetamido}benzoate: The oxadiazole ring is replaced with a thiadiazole ring, potentially altering its chemical properties and applications.

    Ethyl 4-{2-[2-(3-methyl-1,3,4-oxadiazol-5-YL)phenoxy]acetamido}benzoate: The position of the nitrogen atoms in the oxadiazole ring is different, which may influence its stability and reactivity.

Properties

IUPAC Name

ethyl 4-[[2-[2-(3-methyl-1,2,4-oxadiazol-5-yl)phenoxy]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O5/c1-3-26-20(25)14-8-10-15(11-9-14)22-18(24)12-27-17-7-5-4-6-16(17)19-21-13(2)23-28-19/h4-11H,3,12H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAAJFFKOHGTERF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)COC2=CC=CC=C2C3=NC(=NO3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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